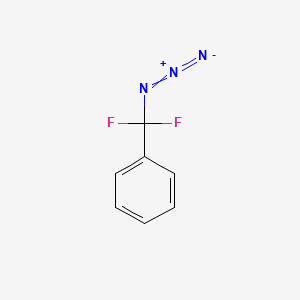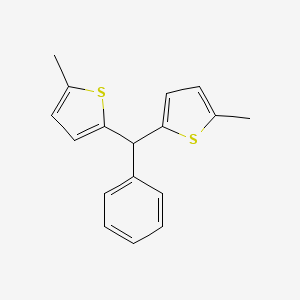
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is a chemical compound with a pyrimidine core structure This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a phenylmethanesulfonyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxyl derivative.
Applications De Recherche Scientifique
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylmethanesulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-methyl-2-(phenylmethanesulfonyl)pyrimidine
- 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
- 4-Chloro-6-methoxy-2-(phenylsulfonyl)pyrimidine
Uniqueness
4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and phenylmethanesulfonyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
116040-08-5 |
|---|---|
Formule moléculaire |
C12H11ClN2O3S |
Poids moléculaire |
298.75 g/mol |
Nom IUPAC |
2-benzylsulfonyl-4-chloro-6-methoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-11-7-10(13)14-12(15-11)19(16,17)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
LYVALUBCMBTFOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)S(=O)(=O)CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)

